molecular formula C11H22O2 B13759760 2-Hexyl-2,4-dimethyl-1,3-dioxolane CAS No. 5461-65-4

2-Hexyl-2,4-dimethyl-1,3-dioxolane

Cat. No.: B13759760
CAS No.: 5461-65-4
M. Wt: 186.29 g/mol
InChI Key: JUESEMDRRNKFPQ-UHFFFAOYSA-N
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Description

2-Hexyl-2,4-dimethyl-1,3-dioxolane is a chemical compound belonging to the class of dioxolanes Dioxolanes are heterocyclic acetals that contain a five-membered ring with two oxygen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Hexyl-2,4-dimethyl-1,3-dioxolane can be synthesized through the condensation of carbonyl compounds with vicinal diols. The reaction typically involves the use of an acid catalyst, such as sulfuric acid, hydrochloric acid, or p-toluenesulfonic acid. The process can be optimized by removing the water formed during the reaction to shift the equilibrium towards the product .

Industrial Production Methods

In industrial settings, the production of this compound may involve the use of continuous flow reactors and advanced catalytic systems to enhance yield and efficiency. The use of activated carbon catalysts derived from renewable sources, such as corncob, has been explored to improve the sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-Hexyl-2,4-dimethyl-1,3-dioxolane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.

    Reduction: Reduction reactions can convert the dioxolane ring into other functional groups.

    Substitution: The compound can undergo substitution reactions where one of the substituents on the ring is replaced by another group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

    Substitution: Substitution reactions may involve reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, RNH₂).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or ketones, while reduction can produce alcohols or hydrocarbons.

Scientific Research Applications

2-Hexyl-2,4-dimethyl-1,3-dioxolane has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Hexyl-2,4-dimethyl-1,3-dioxolane involves its interaction with molecular targets and pathways. The compound can act as a protecting group for carbonyl compounds, preventing unwanted reactions during synthetic processes. It may also interact with enzymes and receptors in biological systems, influencing their activity and function .

Comparison with Similar Compounds

Similar Compounds

  • 2,2-Dimethyl-1,3-dioxolan-4-one
  • 2-Hexyl-2-methyl-1,3-dioxolane
  • 2,2-Dimethyl-1,3-dioxolane

Uniqueness

2-Hexyl-2,4-dimethyl-1,3-dioxolane is unique due to its specific structural features, such as the hexyl and dimethyl substituents on the dioxolane ring. These substituents influence its chemical reactivity and physical properties, making it distinct from other dioxolanes .

Properties

CAS No.

5461-65-4

Molecular Formula

C11H22O2

Molecular Weight

186.29 g/mol

IUPAC Name

2-hexyl-2,4-dimethyl-1,3-dioxolane

InChI

InChI=1S/C11H22O2/c1-4-5-6-7-8-11(3)12-9-10(2)13-11/h10H,4-9H2,1-3H3

InChI Key

JUESEMDRRNKFPQ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC1(OCC(O1)C)C

Origin of Product

United States

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